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Compound of Interest

Compound Name: Tris[2-(dimethylamino)ethyl]lamine

Cat. No.: B034753

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Tris[2-
(dimethylamino)ethyllamine, also known as MesTREN. The information is intended for
researchers, scientists, and professionals in the field of drug development and chemical
synthesis. This document details the Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopic characteristics of the compound, complete with experimental protocols and data
presented in a clear, tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The *H and 3C NMR spectra of Tris[2-
(dimethylamino)ethyllamine have been recorded and analyzed to confirm its chemical
structure.

'H NMR Spectroscopic Data

The *H NMR spectrum of Tris[2-(dimethylamino)ethyl]Jamine exhibits distinct signals
corresponding to the different proton environments within the molecule. The data, acquired in
deuterated chloroform (CDClIs), is summarized in the table below.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
2.58-2.52 Triplet 6H N-CH2-CH2-N(CHs3)2
2.34-2.30 Triplet 6H N-CH2-CH2-N(CHs)2
2.18-2.14 Singlet 18H N(CHs)2

Table 1. 'H NMR Data for Tris[2-(dimethylamino)ethylJamine in CDCls.[1]

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the carbon framework of the molecule. The
chemical shifts for the unique carbon atoms in Tris[2-(dimethylamino)ethyl]amine are
presented in the following table.

Chemical Shift (8) ppm Assighment

57.5 N-CH2-CHz2-N(CHs)2
53.0 N-CH2-CH2-N(CHs)2
45.9 N(CHs)2

Table 2: 3C NMR Data for Tris[2-(dimethylamino)ethyl]amine in CDCls.[1]

Experimental Protocol for NMR Spectroscopy

The NMR spectra were obtained using a Varian Unity 400 MHz spectrometer.[1] The sample
was prepared by dissolving approximately 10 mg of Tris[2-(dimethylamino)ethyl]Jamine in
deuterated chloroform (CDCIs).[1] The solvent signal was used as an internal reference.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. As an aliphatic tertiary amine, the IR spectrum
of Tris[2-(dimethylamino)ethyl]lamine is characterized by the absence of N-H stretching
vibrations and the presence of C-H and C-N stretching and bending vibrations.
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Characteristic IR Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for
Tris[2-(dimethylamino)ethyl]Jamine based on its functional groups. Since a specific
experimental spectrum with peak assignments was not available in the searched literature,
these ranges are based on established spectroscopic theory for aliphatic amines.

Wavenumber (cm~—?) Vibration Type Functional Group
2950-2800 C-H Stretch Aliphatic (CHz, CHs)
1470-1450 C-H Bend CHz (Scissoring)
1380-1370 C-H Bend CHs (Symmetric Bending)
1250-1020 C-N Stretch Aliphatic Amine

Table 3: Predicted IR Absorption Data for Tris[2-(dimethylamino)ethyl]amine.[2]

Experimental Protocol for IR Spectroscopy

A general procedure for obtaining an IR spectrum of a liquid sample such as Tris[2-
(dimethylamino)ethyllamine is as follows:

o Sample Preparation: A small drop of the neat liquid is placed between two salt plates (e.g.,
NaCl or KBr) to form a thin film.

e Instrument Setup: The salt plates are mounted in the sample holder of an FTIR
spectrometer.

» Data Acquisition: A background spectrum of the clean, empty salt plates is recorded.
Subsequently, the spectrum of the sample is recorded.

o Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Tris[2-(dimethylamino)ethyl]Jamine, from sample preparation to data
interpretation.
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Figure 1. General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Tris[2-
(dimethylamino)ethyllamine (MesTREN): A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b034753#spectroscopic-data-for-
tris-2-dimethylamino-ethyl-amine-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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